molecular formula C6H13N B110819 2,4-Dimethylpyrrolidine CAS No. 13603-04-8

2,4-Dimethylpyrrolidine

Cat. No.: B110819
CAS No.: 13603-04-8
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-UHFFFAOYSA-N
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Description

2,4-Dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₃N It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 2 and 4 positions of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the alkylation of pyrrolidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Pyrrolidine} + 2 \text{CH}_3\text{I} \rightarrow \text{this compound} + 2 \text{HI} ]

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylpyrrole. This process requires a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH₄, NaBH₄, tetrahydrofuran (THF), diethyl ether, reflux conditions.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., dichloromethane).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2,4-Dimethylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2,4-dimethyl groups can influence the binding affinity and selectivity of the compound, leading to distinct biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,4-Dimethylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound without the methyl substitutions.

    Pyrrolizidine: A bicyclic compound with a fused pyrrolidine ring.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the 2 and 5 positions.

Uniqueness: The presence of the 2,4-dimethyl groups in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

Properties

IUPAC Name

2,4-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOJVRWFIHNZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447079
Record name Pyrrolidine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-04-8
Record name 2,4-Dimethylpyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIMETHYLPYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3OGR1AYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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